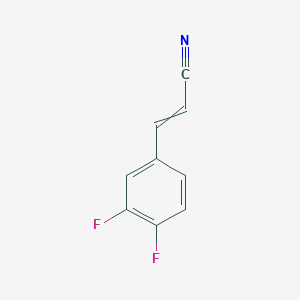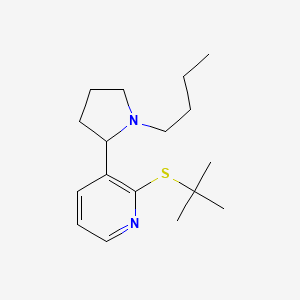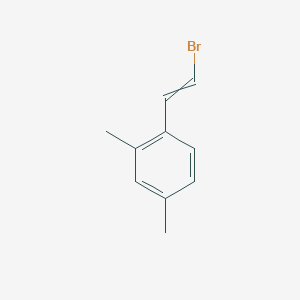
1-(2-Bromoethenyl)-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethenyl)-2,4-dimethylbenzene, also known as β-Bromostyrene, is an organic compound with the molecular formula C10H11Br. This compound is a derivative of benzene, where a bromoethenyl group is attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethenyl)-2,4-dimethylbenzene can be synthesized through several methods. One common method involves the bromination of styrene derivatives. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethenyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
1-(2-Bromoethenyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(2-Bromoethenyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The bromoethenyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
β-Bromostyrene: Similar in structure but lacks the dimethyl groups.
α-Bromo-β-phenylethylene: Another brominated styrene derivative with different substitution patterns.
2-Bromostyrene: A simpler brominated styrene without additional substituents.
Uniqueness
1-(2-Bromoethenyl)-2,4-dimethylbenzene is unique due to the presence of both bromoethenyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler brominated styrene derivatives .
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(2-bromoethenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-7H,1-2H3 |
InChI Key |
XJUXMKBPSJZIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


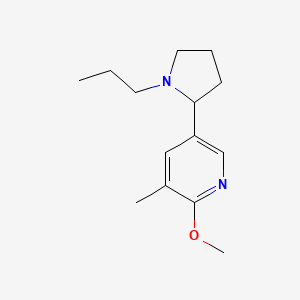

![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
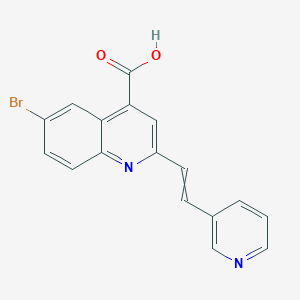

![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
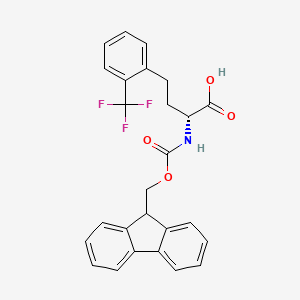
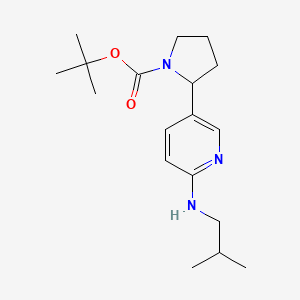


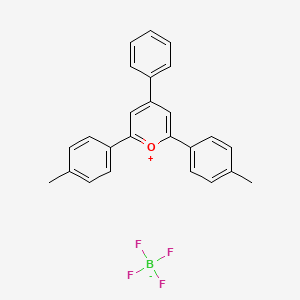
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
